Melting Point: A 30 °C Gap Separates 3-Amino-4-fluorobenzoic Acid from 4-Amino-3-fluorobenzoic Acid
The melting point of 3-amino-4-fluorobenzoic acid (182–186 °C) is approximately 32 °C lower than that of its 4-amino-3-fluoro regioisomer (214–218 °C), as reported by supplier specifications [1]. This large difference—despite identical molecular weight (155.13 g/mol) and elemental composition—signals weaker crystal packing forces in the 3-amino-4-fluoro isomer, a consequence of the altered hydrogen-bonding network involving the fluorine and amino substituents [2].
| Evidence Dimension | Melting point (solid-to-liquid transition temperature at atmospheric pressure) |
|---|---|
| Target Compound Data | 182–186 °C |
| Comparator Or Baseline | 4-Amino-3-fluorobenzoic acid (CAS 455-87-8): 214–218 °C |
| Quantified Difference | ∆T ≈ 32 °C lower for the 3-amino-4-fluoro isomer |
| Conditions | Visual melt determination, 1 atm; data per Thermo Scientific and TCI product certificates |
Why This Matters
A 32 °C lower melting point translates to markedly different thermal processing windows, recrystallization solvent selection, and shelf-life stability profiles, making the regioisomers non-fungible in kilo-lab and pilot-plant settings.
- [1] Thermo Fisher Scientific. 4-Amino-3-fluorobenzoic acid, 98%, Thermo Scientific™. Melting Point: 214–216 °C. https://www.fishersci.ca (accessed 2025). View Source
- [2] Silla, J. M. et al. J. Phys. Chem. A 2013, 117 (7), 1659–1664. View Source
